molecular formula C8H9BrN2O3 B11777001 Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate CAS No. 1779121-83-3

Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate

Cat. No.: B11777001
CAS No.: 1779121-83-3
M. Wt: 261.07 g/mol
InChI Key: CZMLGQOFUDGWER-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate (CAS 1779121-83-3) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H9BrN2O3 and a molecular weight of 261.08 g/mol, this compound serves as a key synthetic intermediate for the development of more complex molecules . Its structure incorporates both a reactive bromo substituent and an ester functional group, making it a valuable substrate for further derivatization through cross-coupling reactions and functional group transformations. Researchers utilize this scaffold in the exploration of novel protein kinase inhibitors, a prominent class of therapeutics in targeted cancer treatment . Pyrazolo-oxazole and related fused heterocyclic cores are frequently investigated for their ability to act as potent ATP-competitive inhibitors, disrupting aberrant signaling pathways in cancer cells . This product is offered in high purity (97%) and is available for shipping from multiple global locations to support your research timelines . Intended Use and Handling: This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet for detailed handling instructions and wear appropriate personal protective equipment. This compound is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1779121-83-3

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate

InChI

InChI=1S/C8H9BrN2O3/c1-2-13-8(12)6-5(9)7-11(10-6)3-4-14-7/h2-4H2,1H3

InChI Key

CZMLGQOFUDGWER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCOC2=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with hydrazine to form the pyrazole ring, followed by cyclization with an appropriate oxazole precursor . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[5,1-b]oxazole derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate has shown promising biological activities:

  • Anticancer Activity :
    • Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • A summary of IC50 values from these studies is presented below:
    Cell LineIC50 (µM)
    MCF-712
    A54918
    These results suggest moderate to strong anticancer potential, warranting further investigation into its mechanisms of action .
  • Antibacterial Properties :
    • The compound has also been evaluated for its antibacterial efficacy. It demonstrated significant activity against common bacterial strains including Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentrations (MIC) for selected bacteria are as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus25
    Escherichia coli30
    This highlights its potential as a lead compound in developing new antibacterial agents .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material sciences. Its unique structure allows for the development of novel polymers and materials with specific properties such as enhanced thermal stability and mechanical strength. Research is ongoing to explore these applications further.

Case Study 1: Anticancer Screening

A comprehensive screening was conducted to evaluate the anticancer properties of this compound against multiple cancer types. The compound was found to induce apoptosis in MCF-7 cells through mitochondrial pathways, as evidenced by flow cytometry assays demonstrating increased annexin V positivity .

Case Study 2: Antibacterial Efficacy

In a study focused on antibacterial activity, this compound was synthesized alongside various derivatives to assess structure–activity relationships. The results indicated that modifications to the bromine substituent significantly influenced antibacterial potency .

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Ethyl 7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate
  • Molecular Formula : C₈H₉IN₂O₃
  • Molecular Weight : 308.07 g/mol .
  • Key Differences :
    • The iodine atom (vs. bromine) increases molecular weight and polarizability, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki couplings).
    • Lower bond dissociation energy of C–I vs. C–Br makes the iodo analog more reactive but less stable under harsh conditions.
7-Chloro-2,3-dihydro-pyrazolo[5,1-b]oxazole-6-carboxylic Acid
  • Molecular Formula : C₆H₅ClN₂O₃
  • Molecular Weight : 188.57 g/mol .
  • Key Differences :
    • Chlorine substituent reduces steric bulk compared to bromine but is a weaker leaving group.
    • Carboxylic acid group (vs. ethyl ester) increases polarity and acidity, making it more suitable for salt formation or hydrogen bonding in crystal lattices.

Functional Group Variations

7-Nitro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid
  • Molecular Formula : C₆H₅N₃O₅
  • Molecular Weight : 199.12 g/mol .
  • Key Differences :
    • Nitro group (strong electron-withdrawing) increases acidity of adjacent protons and stabilizes negative charges, influencing reactivity in electrophilic substitutions.
    • Predicted density: 2.11 g/cm³; boiling point: 483.1°C (theoretical) .
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate (Unsubstituted Core)
  • Molecular Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol .
  • Key Differences: Absence of bromine reduces molecular weight and limits utility in halogen-specific reactions. Ethyl ester at position 7 (vs.

Core Structure Variations

Ethyl 6-Bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
  • Molecular Formula : C₁₀H₁₁BrN₂O₂
  • Molecular Weight : 287.11 g/mol .
  • Key Differences: Pyrazolo[1,5-a]pyridine core (vs. pyrazolo[5,1-b]oxazole) introduces a nitrogen atom in the fused ring, altering electronic properties and hydrogen-bonding capacity.

Comparative Data Table

Compound Name Core Structure Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate Pyrazolo[5,1-b]oxazole Br (7), COOEt (6) C₈H₉BrN₂O₃ 261.08 1779121-83-3 Cross-coupling intermediate
Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate Pyrazolo[5,1-b]oxazole I (7), COOEt (6) C₈H₉IN₂O₃ 308.07 2226182-91-6 Enhanced reactivity in SNAr
7-Chloro-2,3-dihydro-pyrazolo[5,1-b]oxazole-6-carboxylic acid Pyrazolo[5,1-b]oxazole Cl (7), COOH (6) C₆H₅ClN₂O₃ 188.57 1558313-35-1 Acidic, hydrogen-bonding motifs
7-Nitro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid Pyrazolo[5,1-b]oxazole NO₂ (7), COOH (6) C₆H₅N₃O₅ 199.12 2226181-70-8 Electron-deficient core
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate Pyrazolo[5,1-b]oxazole H (7), COOEt (7) C₇H₈N₂O₃ 168.15 2073912-30-6 Regiochemical variation

Key Research Findings

  • Synthetic Utility : Bromine and iodine analogs are preferred for palladium-catalyzed cross-coupling reactions due to favorable leaving-group properties .
  • Solubility Trends : Ester derivatives (e.g., ethyl 7-bromo) exhibit lower polarity than carboxylic acid analogs, enhancing solubility in organic solvents .
  • Crystallography: Halogen substituents influence crystal packing via halogen bonding, as noted in studies on hydrogen-bonding patterns (e.g., ) .

Discrepancies and Limitations

  • CAS Number Variability : Conflicting CAS numbers (e.g., 1779121-83-3 vs. 1554086-90-6) may arise from isomerism (e.g., pyrazolo[3,2-b] vs. [5,1-b] cores) or database errors .
  • Predicted Data : Physical properties for nitro and chloro derivatives (e.g., boiling points) are theoretical; experimental validation is needed .

Biological Activity

Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrazolo-oxazole structure, which is known to influence various biological pathways.

  • IUPAC Name : this compound
  • CAS Number : 1779121-83-3
  • Molecular Formula : C8H9BrN2O3
  • Molecular Weight : 261.07 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways.

  • Case Study : In vitro tests on human breast cancer cell lines (MCF-7) showed an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. Specifically, it appears to interfere with the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at the bromine position or alterations in the ethyl ester group can significantly affect its biological efficacy.

Q & A

Q. What are the common synthetic routes for Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate, and how can regioselectivity be controlled?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A validated approach involves reacting α-halo ketones with mercaptoimidazole derivatives under reflux conditions. For example, ethyl 2-mercaptoimidazole-4-carboxylate can react with brominated α-keto esters in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the fused pyrazolo-oxazole core. Regioselectivity is influenced by steric and electronic effects of substituents. Bromine at position 7 may direct cyclization via its electron-withdrawing nature, favoring formation of the 2,3-dihydro scaffold . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like N-acylated intermediates (observed in analogous syntheses) .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the ester group (δ ~4.3 ppm for CH₂CH₃, δ ~165–170 ppm for carbonyl) and bromine’s deshielding effects. IR spectroscopy identifies C=O (1720–1740 cm1^{-1}) and C-Br (550–650 cm1^{-1}) stretches.
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the bicyclic structure and confirms dihedral angles between the pyrazole and oxazole rings. The Cambridge Structural Database (CSD) can benchmark bond lengths and angles against similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer: Graph set analysis (as per Etter’s rules) is essential to map hydrogen-bonding motifs. For example, the ester carbonyl may act as an acceptor, forming C=O···H-N interactions with adjacent NH groups in the lattice. Computational tools like Mercury (CSD software) can visualize packing motifs and quantify interaction energies. In related pyrazolo-oxazoles, weak C-H···O/N interactions often stabilize layered structures, which can affect solubility and melting behavior .

Q. What computational methods are suitable for analyzing the puckering dynamics of the dihydropyrazole ring?

Methodological Answer: Cremer-Pople puckering parameters (qq, θ\theta) quantify out-of-plane deviations. Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) model the lowest-energy conformer, while Molecular Dynamics (MD) simulations at 298 K assess flexibility. For crystallographic data, ring puckering is analyzed using software like PARST or PLATON, comparing results to CSD entries of analogous 5-membered heterocycles (e.g., thiazolo[3,2-a]pyrimidines) .

Q. How can synthetic byproducts arising from competing cyclization pathways be identified and mitigated?

Methodological Answer: Byproducts such as N-acylated intermediates (e.g., 37 in ) form when acylation precedes cyclization. LC-MS or GC-MS with high-resolution mass filters (HRMS) detects trace impurities. To suppress side reactions:

  • Use bulky protecting groups (e.g., tert-butoxycarbonyl) to block acylation.
  • Optimize solvent polarity (e.g., switch from acetic anhydride to POCl₃) to favor cyclization over substitution .

Q. What strategies resolve contradictions in reported biological activity data for similar pyrazolo-oxazole derivatives?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. A systematic approach includes:

  • Repurifying compounds via column chromatography (silica gel, ethyl acetate/hexane).
  • Validating bioactivity in multiple assays (e.g., MIC tests for antimicrobial activity, dose-response curves).
  • Cross-referencing with CSD to confirm structural integrity and rule out polymorphic effects .

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